molecular formula C18H22N6S B15120096 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B15120096
M. Wt: 354.5 g/mol
InChI Key: GIVWDFVJDLYCSV-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a trimethylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step procedures. One common method starts with the preparation of the benzothiazole derivative, which is then reacted with piperazine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and antipsychotic activities.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and piperazine moieties are known to interact with dopamine and serotonin receptors, which may explain its antipsychotic effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the trimethylpyrimidine group.

    2-Arylbenzothiazoles: Similar benzothiazole structure but different substituents.

    Benzimidazole derivatives: Structurally related but with different heterocyclic cores

Uniqueness

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to the combination of its benzothiazole, piperazine, and trimethylpyrimidine moieties, which confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C18H22N6S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C18H22N6S/c1-13-12-16(22(2)3)21-17(19-13)23-8-10-24(11-9-23)18-20-14-6-4-5-7-15(14)25-18/h4-7,12H,8-11H2,1-3H3

InChI Key

GIVWDFVJDLYCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)N(C)C

Origin of Product

United States

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